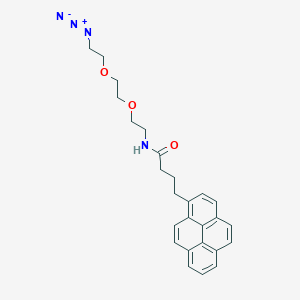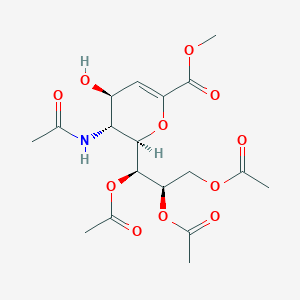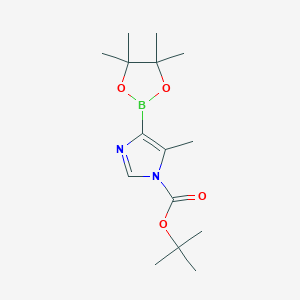
N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” is a bifunctional compound that combines a polyethylene glycol (PEG) linker with an azide group on one end and an amine group on the other end, conjugated to a cyanine dye (Cy5). This compound is commonly used in bioconjugation and labeling applications due to its water solubility, stability, and fluorescence properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” typically involves the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG linker is functionalized with azide and amine groups through nucleophilic substitution reactions.
Conjugation: The functionalized PEG linker is conjugated to the Cy5 dye using carbodiimide chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization and functionalization processes, followed by purification using chromatography techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Click Chemistry: The azide group undergoes cycloaddition reactions with alkynes in the presence of a copper catalyst.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Amide Bond Formation: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used as coupling agents.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides and alkynes.
Amides: Formed from the reaction of amines with carboxylic acids or esters.
科学的研究の応用
Chemistry
Bioconjugation: Used to link biomolecules such as proteins and nucleic acids.
Fluorescent Labeling: Utilized in fluorescence microscopy and flow cytometry.
Biology
Cell Imaging: Enables visualization of cellular structures and processes.
Protein Labeling: Facilitates the study of protein interactions and functions.
Medicine
Drug Delivery: Enhances the solubility and stability of therapeutic agents.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applied in the synthesis of functionalized polymers and nanomaterials.
Biotechnology: Used in the development of biosensors and bioassays.
作用機序
The compound exerts its effects through the following mechanisms:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization and detection.
Bioconjugation: The azide and amine groups enable the compound to form stable covalent bonds with target molecules, facilitating labeling and detection.
類似化合物との比較
Similar Compounds
N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy3: Similar structure but with a Cy3 dye instead of Cy5.
N-(azide-PEG3)-N’-(Amine-C3-PEG4)-FITC: Contains a fluorescein isothiocyanate (FITC) dye instead of Cy5.
Uniqueness
Fluorescence Properties: Cy5 has a longer excitation and emission wavelength compared to Cy3 and FITC, making it suitable for applications requiring deep tissue penetration and reduced background fluorescence.
Stability: The PEG linker provides enhanced stability and solubility, making it more suitable for biological applications.
特性
分子式 |
C47H70ClN7O8 |
|---|---|
分子量 |
896.6 g/mol |
IUPAC名 |
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |
InChIキー |
HEHYWAHYIBFKTR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)

![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)






![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
